molecular formula C10H10FN3 B13211838 5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13211838
M. Wt: 191.20 g/mol
InChI Key: PSXJRLHPNGNMIJ-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazol-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorine atom enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

5-(3-fluorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

PSXJRLHPNGNMIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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